molecular formula C19H17ClFN5O2 B6534831 N-(3-chloro-4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1049264-56-3

N-(3-chloro-4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B6534831
CAS No.: 1049264-56-3
M. Wt: 401.8 g/mol
InChI Key: OJBRDDOUUYHDIE-UHFFFAOYSA-N
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Description

This compound features a piperazine-carboxamide core linked to a 3-chloro-4-fluorophenyl group and a pyridazine ring substituted with a furan-2-yl moiety.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5O2/c20-14-12-13(3-4-15(14)21)22-19(27)26-9-7-25(8-10-26)18-6-5-16(23-24-18)17-2-1-11-28-17/h1-6,11-12H,7-10H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBRDDOUUYHDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C17H17ClFN4O\text{C}_{17}\text{H}_{17}\text{Cl}\text{F}\text{N}_{4}\text{O}

It has a molecular weight of approximately 344.8 g/mol. The presence of a piperazine ring, chlorofluorophenyl group, and furan moiety suggests potential interactions with various biological targets.

1. Antidepressant and Neuroprotective Effects

Recent studies have indicated that compounds with similar structures exhibit monoamine oxidase (MAO) inhibitory activity, which is crucial for the treatment of neurodegenerative disorders like Alzheimer's disease. For instance, derivatives containing the piperazine moiety have shown selective inhibition of MAO-B with IC50 values as low as 0.013 µM . This suggests that this compound may also possess similar neuroprotective properties.

2. Cytotoxicity Studies

In vitro cytotoxicity assessments using various cell lines have been conducted to evaluate the compound's safety profile. For example, related pyridazinone derivatives demonstrated varying levels of cytotoxicity against L929 fibroblast cells. One study reported that while some derivatives caused significant cell death at higher concentrations, others like T6 showed no cytotoxic effects even at doses up to 120 µM . This highlights the potential for this compound to be developed as a safer alternative in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MAO-B InhibitionIC50 = 0.013 µM
Cytotoxicity (L929)No significant death at 120 µM
Selectivity IndexHigh selectivity for MAO-B

Case Study 1: Neuroprotective Potential

In a study focusing on neuroprotective agents, researchers synthesized several derivatives based on the piperazine structure. Among them, one derivative showed promising results in reducing oxidative stress in neuronal cells, suggesting that this compound could potentially mitigate neurodegeneration through similar mechanisms .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of related compounds against various cancer cell lines. The results indicated that specific substitutions on the piperazine ring enhanced activity against breast cancer cells, demonstrating that modifications to the structure could yield more potent anticancer agents .

Comparison with Similar Compounds

Research Findings and Implications

  • The target compound’s furan substituent could be explored for FAAH or related hydrolase inhibition .
  • Androgen Receptor Antagonists: YM580’s efficacy without testosterone elevation underscores the importance of trifluoromethyl and cyano groups in prostate cancer therapy. The target compound lacks these groups but may serve as a template for hybrid designs .
  • Structural Optimization : ’s findings on linker chemistry suggest that modifications to the carboxamide group in the target compound could fine-tune receptor selectivity or potency .

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